molecular formula C10H10BrN3O3 B13926214 Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13926214
M. Wt: 300.11 g/mol
InChI Key: GZQSHGQECWDRKR-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 8th position, and an ethyl ester group at the 2nd position of the imidazo[1,2-a]pyrazine ring. It is used in various scientific research fields due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Bromination: Introduction of the bromine atom at the 6th position can be done using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base.

    Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:

  • Ethyl 6-bromo-8-(butylamino)imidazo[1,2-a]pyrazine-2-carboxylate
  • Ethyl 6-bromo-8-(isopropylamino)imidazo[1,2-a]pyrazine-2-carboxylate
  • Ethyl 6-bromo-8-(propylamino)imidazo[1,2-a]pyrazine-2-carboxylate

These compounds share the imidazo[1,2-a]pyrazine core but differ in the substituents attached to the core structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrN3O3

Molecular Weight

300.11 g/mol

IUPAC Name

ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H10BrN3O3/c1-3-17-10(15)6-4-14-5-7(11)13-9(16-2)8(14)12-6/h4-5H,3H2,1-2H3

InChI Key

GZQSHGQECWDRKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)OC)Br

Origin of Product

United States

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